Nitisinone-13C6
Overview
Description
Nitisinone-13C6 is a deuterated labeled version of Nitisinone, which is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This compound is primarily used in scientific research as an internal standard for the quantification of Nitisinone by gas chromatography or liquid chromatography-mass spectrometry. Nitisinone itself is widely used in the treatment of hereditary tyrosinemia type 1, a genetic disorder that affects the breakdown of the amino acid tyrosine .
Mechanism of Action
Target of Action
Nitisinone-13C6, like its parent compound Nitisinone, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolic pathway .
Mode of Action
This compound acts as a competitive inhibitor of HPPD . By inhibiting HPPD, it prevents the normal catabolism of tyrosine, thereby preventing the accumulation of toxic catabolic intermediates such as maleylacetoacetate and fumarylacetoacetate .
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolic pathway. In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to the toxic metabolites succinylacetone and succinylacetoacetate, which are responsible for the observed liver and kidney toxicity .
Result of Action
The inhibition of HPPD by this compound prevents the accumulation of toxic metabolites, thereby reducing the liver and kidney toxicity observed in patients with HT-1 . This can prevent the development of liver disease, reverse and prevent renal tubular dysfunction, severe neurological crisis, and cardiomyopathy, and significantly reduce the risk of developing hepatocellular carcinoma in HT-1 patients .
Action Environment
The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. It’s important to note that the introduction of stable isotopes can potentially affect the drug’s pharmacokinetics and metabolic profiles .
Biochemical Analysis
Biochemical Properties
Nitisinone-13C6, like its parent compound Nitisinone, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, affecting the function of the targeted biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It also affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitisinone-13C6 involves the incorporation of stable heavy isotopes of carbon into the Nitisinone molecule. The general synthetic route includes the nitration of a trifluoromethylbenzene derivative followed by cyclization with a diketone to form the final product. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the stability of the isotopic labels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions: Nitisinone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and solvents like dichloromethane
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Nitisinone-13C6 is extensively used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of Nitisinone.
Biology: In studies involving metabolic pathways and enzyme inhibition.
Medicine: Research on hereditary tyrosinemia type 1 and other metabolic disorders.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Comparison with Similar Compounds
Nitisinone: The non-labeled version used in clinical treatments.
Deuterated Nitisinone: Another isotopically labeled variant used for similar research purposes.
Uniqueness: Nitisinone-13C6 is unique due to its isotopic labeling, which allows for precise quantification and tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and pharmacokinetics is crucial .
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl](1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-GRIYWAASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH]([13C](=O)[13CH2]1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858179 | |
Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-63-3 | |
Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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